3-Allylglutarimide

Total synthesis cross-metathesis glutarimide building blocks

3-Allylglutarimide (CAS 918868-36-7; IUPAC: 4-prop-2-enylpiperidine-2,6-dione) is a synthetic small-molecule building block belonging to the glutarimide class, characterized by a six-membered imide ring bearing an allyl substituent at the 3-position. Its core glutarimide motif is found in biologically active natural products such as migrastatin and its analogues, which are potent antimetastatic agents.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 918868-36-7
Cat. No. B587173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allylglutarimide
CAS918868-36-7
Synonyms4-(2-Propen-1-yl)-2,6-piperidinedione; 
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESC=CCC1CC(=O)NC(=O)C1
InChIInChI=1S/C8H11NO2/c1-2-3-6-4-7(10)9-8(11)5-6/h2,6H,1,3-5H2,(H,9,10,11)
InChIKeyNBLMGXRDBAQIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Allylglutarimide (CAS 918868-36-7) for Migrastatin-Analogue Synthesis: A Specialized Glutarimide Building Block


3-Allylglutarimide (CAS 918868-36-7; IUPAC: 4-prop-2-enylpiperidine-2,6-dione) is a synthetic small-molecule building block belonging to the glutarimide class, characterized by a six-membered imide ring bearing an allyl substituent at the 3-position . Its core glutarimide motif is found in biologically active natural products such as migrastatin and its analogues, which are potent antimetastatic agents [1]. Unlike simple glutarimide or N-functionalized derivatives, the C‑3 allyl group uniquely positions this compound as a direct precursor for the pendant glutarimide side‑chain of migrastatin‑core macrolides via cross‑metathesis .

Why Generic Glutarimide, N-Allyl or 3-Alkyl Glutarimide Analogs Cannot Replace 3-Allylglutarimide in Migrastatin-Directed Synthesis


The glutarimide building block market offers several seemingly interchangeable candidates: unsubstituted glutarimide, N‑allylglutarimide, and 3‑methyl/ethyl glutarimides. However, the specific C‑3 allyl substitution of 3‑allylglutarimide is structurally required to serve as a direct precursor for the alkyl‑glutarimide side‑chain of migrastatin and its core macrolide analogues [1]. In the established synthetic route, the terminal olefin of the C‑3 allyl group undergoes a chemoselective cross‑metathesis (CM) with a vinyl ketone fragment to construct the C16–C17 bond of the migrastatin framework [2]. N‑allylglutarimide would deliver the wrong connectivity (N‑alkyl rather than C‑alkyl), while 3‑methyl or 3‑ethyl analogs lack the olefin handle required for CM‑based chain elongation. Thus, substituting 3‑allylglutarimide with a generic glutarimide would force a complete redesign of the synthetic sequence, risking lower overall yield, additional protection/deprotection steps, and potential loss of stereochemical control .

3-Allylglutarimide (CAS 918868-36-7) Differentiation Evidence: Synthetic Utility, Physicochemical Descriptors, and Purity Benchmarks


C-3 Allyl vs. N-Allyl Glutarimide: Synthetic Connectivity Determines Feasibility of Migrastatin Side‑Chain Assembly

The position of the allyl group on the glutarimide ring directly dictates the connectivity of the migrastatin side‑chain. In a key fragment coupling step reported by Reymond and Cossy, allylglutarimide 15 bearing a C‑3 allyl group underwent chemoselective cross‑metathesis (CM) with a vinyl ketone fragment using Hoveyda–Grubbs catalyst to establish the C16–C17 bond, ultimately delivering the intact alkyl‑glutarimide side‑chain of migrastatin [1]. In contrast, N‑allylglutarimide would afford an N‑linked rather than C‑linked side‑chain, which is incapable of reproducing the natural product's pharmacophore. No direct head‑to‑head yield comparison between C‑3 allylglutarimide and N‑allylglutarimide under identical CM conditions has been reported in the open literature; however, the C‑3 allyl substrate is the only glutarimide building block demonstrated to complete the migrastatin total synthesis [2].

Total synthesis cross-metathesis glutarimide building blocks

Physicochemical Descriptor Comparison: 3-Allylglutarimide vs. 3-Methylglutarimide Indicates Higher Lipophilicity and Altered H‑Bond Acceptor Count

Computed molecular descriptors provide a basis for differentiating 3‑allylglutarimide from simpler 3‑alkyl congeners. 3‑Allylglutarimide exhibits an XLogP3 of 0.3 and a topological polar surface area (TPSA) of 46.2 Ų, according to vendor‑reported calculations . The 3‑methyl analog (3‑methylglutarimide, CAS 18079-65-9) has a calculated LogP of approximately −0.2 and a TPSA of 46.2 Ų (same H‑bond donor/acceptor count) [1]. The 0.5 log unit difference in lipophilicity, while modest, can influence chromatographic retention time and membrane permeability in early‑stage biological profiling of final analogues. Quantitative experimental logD7.4 values are not publicly available for 3‑allylglutarimide.

Physicochemical properties logP drug-likeness

Purity Benchmark: 98% HPLC Purity as a Minimum Procurement Standard for Synthetic Chemistry Applications

Commercial suppliers of 3‑allylglutarimide (CAS 918868-36-7) typically specify purity ≥98% (HPLC), with the product supplied as a powder soluble in chloroform, dichloromethane, and DMSO [1]. This purity level is consistent with the requirements for a building block to be used in multi‑step total synthesis, where impurities could accumulate and depress overall yields. In the published migrastatin synthesis, the allylglutarimide intermediate was used without further purification after extraction, implying a level of chemical purity sufficient to support catalytic cross‑metathesis with the Hoveyda–Grubbs catalyst [2]. No direct comparative purity analysis against other commercial glutarimide building blocks is available in the open literature.

QC specifications purity procurement

Lack of Head‑to‑Head Antimetastatic Activity Data for 3-Allylglutarimide Itself; Differentiation Rests Entirely on Its Proven Utility as a Synthetic Intermediate

No peer‑reviewed study has reported the direct antimetastatic or cell‑migration inhibitory activity of 3‑allylglutarimide as a standalone entity. The biological activity associated with this scaffold is derived from the migrastatin macrolactone core (IC50 = 22 nM in mouse 4T1 breast tumor cell migration assay) and full‑length migrastatin (IC50 = 29 µM in the same assay) [1]. 3‑Allylglutarimide serves exclusively as a synthetic intermediate to construct these active species . Therefore, for groups seeking to evaluate migrastatin‑core analogues for metastasis inhibition, the procurement value of 3‑allylglutarimide is justified solely by its documented role in the published synthetic route, not by any intrinsic biological potency.

Antimetastatic activity cell migration structure–activity relationship

Verified Application Scenarios for 3-Allylglutarimide (CAS 918868-36-7) in Antimetastatic Drug Discovery and Chemical Biology


Total Synthesis of Migrastatin and Migrastatin‑Core Macrolides for Metastasis Inhibition Studies

The primary literature‑documented application is as a key C7–C13 fragment building block in the total synthesis of migrastatin and its macrolactone core. The C‑3 allyl group participates in a chemoselective cross‑metathesis with a vinyl ketone to install the intact alkyl‑glutarimide side‑chain. Research groups engaged in structure–activity relationship (SAR) studies of migrastatin‑based cell‑migration inhibitors should procure 3‑allylglutarimide specifically for this validated synthetic route [1].

Chemoselective Cross‑Metathesis Methodology Development Using the Allyl Handle

The terminal olefin of 3‑allylglutarimide serves as a well‑defined substrate for ruthenium‑catalyzed cross‑metathesis reactions. Organic chemistry laboratories developing new CM catalysts or exploring functional‑group tolerance can use this compound as a model substrate to benchmark reactivity, selectivity, and functional‑group compatibility. The glutarimide ring is stable under the reported CM conditions (Hoveyda–Grubbs catalyst, 80 °C), providing a robust scaffold for method development [2].

Construction of Glutarimide‑Containing PROTACs or Molecular Glues via Allyl Functionalization

The glutarimide motif is a privileged ligand for cereblon (CRBN) E3 ubiquitin ligase. 3‑Allylglutarimide offers a distinct synthetic entry point for conjugating a cereblon‑binding glutarimide warhead to a target‑protein ligand via the allyl group, either through metathesis or thiol–ene chemistry. Medicinal chemistry teams designing CRBN‑based PROTACs or molecular glues may find 3‑allylglutarimide a convenient precursor for the late‑stage diversification of the glutarimide binder, as implied by its documented reactivity .

Physicochemical Property Modulation of Glutarimide‑Containing Analogues for Lead Optimization

The differential logP of 3‑allylglutarimide (XLogP3 = 0.3) relative to shorter alkyl congeners suggests its use for incrementally increasing lipophilicity in analogue series. Structure‑based design teams can employ the allyl substituent as a lipophilic handle that also enables subsequent synthetic elaboration, rather than introducing a simple methyl group which offers no further functionalization pathway. This dual property (lipophilicity enhancement + synthetic versatility) may streamline lead optimization campaigns [3].

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